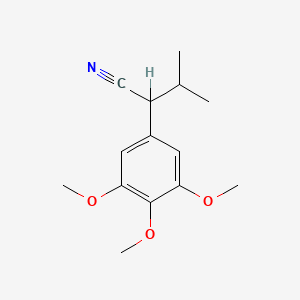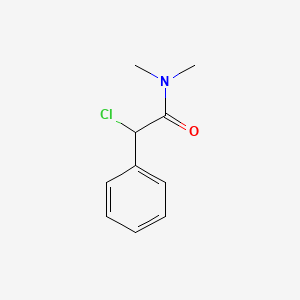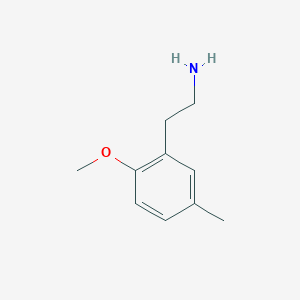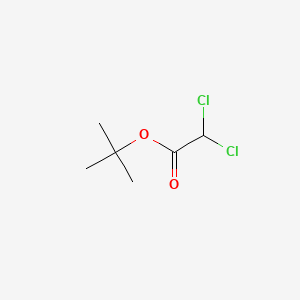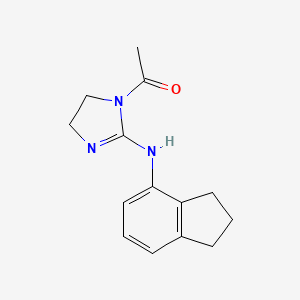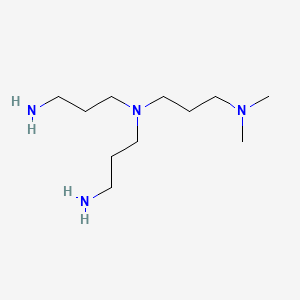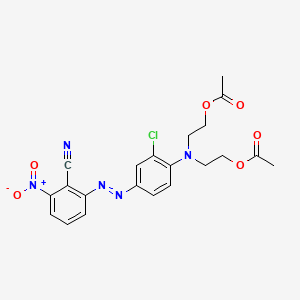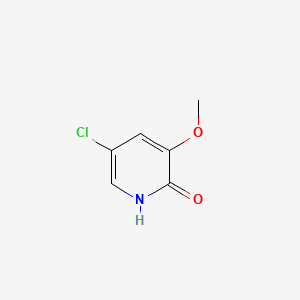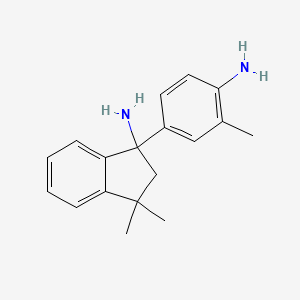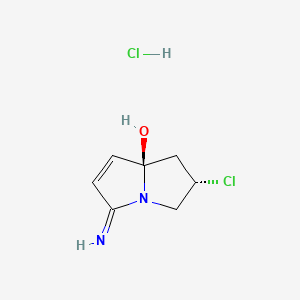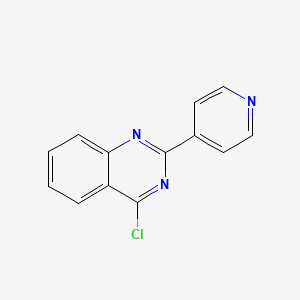
4-Chloro-2-pyridin-4-ylquinazoline
Vue d'ensemble
Description
4-Chloro-2-pyridin-4-ylquinazoline is a chemical compound with the CAS Number 6484-27-1 . It has a molecular weight of 241.68 and its IUPAC name is 4-chloro-2-(4-pyridinyl)quinazoline .
Synthesis Analysis
The synthesis of quinazoline-based compounds, including this compound, has been a topic of interest in recent research . For instance, one study discussed the synthesis of biologically and pharmaceutically active quinoline and its analogues . Another study reported the synthesis of new hybrid compounds with functionalized quinazoline derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H8ClN3 . This compound has a molecular weight of 241.68 .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles .Physical And Chemical Properties Analysis
This compound is a powder that has a melting point between 167-169 degrees Celsius .Applications De Recherche Scientifique
Fluorescence Sensing for Metal Ions
A study on the synthesis of a dihydroquinazolinone derivative highlights its use in the selective recognition of Cu2+ ions, demonstrating a "turn-off" type paramagnetic fluorescence quenching towards these ions. This sensor is capable of detecting Cu2+ ions at the nanomolar level, including in tap water, indicating its potential application in environmental monitoring and analysis (Borase et al., 2016).
Antimicrobial Activity
Research into novel quinoline derivatives bearing pyrazoline and pyridine analogues has shown significant antimicrobial activity against various bacteria and fungi. This work suggests the potential of these compounds in developing new antimicrobial agents, with some derivatives displaying potent antibacterial and antifungal effects, along with low cytotoxicity (Desai et al., 2016).
Anti-Mycobacterium Tuberculosis Activity
A series of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines were synthesized and evaluated for their anti-Mycobacterium tuberculosis properties. Some compounds showed promising activity, indicating their potential as therapeutic agents against tuberculosis. Molecular docking studies further elucidated their mode of action, providing insights into the structure-activity relationship of these compounds (Dilebo et al., 2021).
Electrochemical and Photophysical Properties
Studies on electron-withdrawing substituted quinazoline chromophores have explored their electrochemical, photophysical, and second-order nonlinear optical properties. These compounds exhibit varied luminescence in solution and solid states, underlining their potential applications in materials science, particularly in the development of optoelectronic devices (Moshkina et al., 2020).
Corrosion Inhibition Effectiveness
Density functional theory and molecular dynamics simulations were employed to investigate the corrosion inhibition mechanism of quinazolinone and pyrimidinone molecules on mild steel in acidic media. The findings suggest these compounds can effectively inhibit corrosion, potentially serving as protective agents in industrial applications (Saha et al., 2016).
Safety and Hazards
The safety information for 4-Chloro-2-pyridin-4-ylquinazoline includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4-chloro-2-pyridin-4-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-12-10-3-1-2-4-11(10)16-13(17-12)9-5-7-15-8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUSMOWAZASBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406088 | |
| Record name | 4-chloro-2-pyridin-4-ylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6484-27-1 | |
| Record name | 4-chloro-2-pyridin-4-ylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(pyridin-4-yl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

